N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-2-29(24,25)15-6-3-13(4-7-15)9-19(23)22-20-21-16(11-28-20)14-5-8-17-18(10-14)27-12-26-17/h3-8,10-11H,2,9,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFLHCYXYACILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound with notable biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on various research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and an ethylsulfonyl group. Its chemical formula is , with a molecular weight of approximately 372.45 g/mol. The structural components are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Thiazole Ring : This is achieved through the reaction of thioamides with halides.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This requires careful control of reaction conditions to ensure proper functional group positioning.
- Final Coupling : The ethylsulfonyl phenyl group is introduced via acetamide coupling reactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival pathways. Inhibition of EGFR leads to reduced tumor growth and increased apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated that related compounds had IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines (e.g., HepG2, HCT116). For example, one derivative exhibited an IC50 value of 2.38 µM against HepG2 cells compared to doxorubicin's 7.46 µM .
Anti-inflammatory and Antimicrobial Activity
In addition to anticancer effects, this compound has shown potential anti-inflammatory properties:
- Cytokine Modulation : Studies have reported that derivatives can modulate pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a role in reducing inflammation .
- Antimicrobial Effects : Limited antimicrobial activity has been observed against specific bacterial strains, indicating potential for broader therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | Standard Chemotherapy | 7.46 (HepG2) | DNA intercalation |
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-acetamide | 4.52 (MCF7) | EGFR inhibition | |
| Bis(benzo[d][1,3]dioxol-5-yl)thiourea | Varies | 1.54 (HCT116) | EGFR inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substituent Variations
ASN90 (O-GlcNAcase Inhibitor)
- Structure : (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide .
- Key Differences : Replaces the thiazole ring with a thiadiazole core and introduces a piperazine-ethyl group.
- Activity: Acts as a multimodal O-GlcNAcase (OGA) inhibitor, targeting tau and α-synuclein proteinopathies .
- Inference : The thiadiazole core and piperazine substituent may enhance binding to OGA compared to the thiazole-based target compound.
LSN3316612 (OGA Inhibitor)
- Structure : N-(5-(((2S,4S)-2-methyl-4-(6-fluoropyridin-2-yloxy)piperidin-1-yl)methyl)thiazol-2-yl)acetamide .
- Key Differences : Shares the thiazole-acetamide backbone but substitutes the benzo[d][1,3]dioxol group with a fluoropyridin-piperidine moiety.
- Activity : Specific OGA binding with characterized pharmacokinetic profiles .
- Inference : Fluoropyridin and piperidine groups may improve metabolic stability relative to the ethylsulfonylphenyl group.
Antimicrobial and Antifungal Acetamide Derivatives
Compounds 47–50 (Ravindra et al.)
- Structures : Feature benzo[d]thiazol-5-ylsulfonyl-piperazine acetamides with varying aryl substituents (e.g., difluorophenyl, thiazol-2-yl) .
- Key Differences : Use a sulfonylpiperazine linker instead of ethylsulfonylphenyl and replace benzo[d][1,3]dioxol with benzo[d]thiazol.
- Activity : Exhibit strong gram-positive antibacterial (compounds 47–48) and antifungal (compounds 49–50) effects .
- Inference : The ethylsulfonyl group in the target compound may confer distinct solubility or target affinity compared to sulfonylpiperazine derivatives.
Fluorescent Benzothiazole Derivatives
Triphenylamine-Benzothiazole Compounds 1–3
- Structures : N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine derivatives with methoxy or hydroxyl substituents .
- Key Differences : Benzothiazole instead of benzo[d][1,3]dioxol and lack of acetamide functionality.
- Activity : Display temperature-dependent fluorescence switching between LE and TICT states in polar solvents .
- Inference : The target compound’s benzo[d][1,3]dioxol-thiazole system may lack analogous photophysical properties due to reduced conjugation.
Benzo[d][1,3]dioxol-Containing Derivatives
D14–D20 (Penta-2,4-dienamide Derivatives)
- Structures : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(substituted phenyl)penta-2,4-dienamides with methylthio, benzyloxy, or pyridyl groups .
- Key Differences : Replace thiazole with a dienamide chain and vary substituents on the phenyl ring.
- Inference : The ethylsulfonyl group in the target compound may enhance electron-withdrawing effects compared to methylthio or benzyloxy groups.
Comparative Data Table
Key Research Findings and Trends
Heterocyclic Core Impact : Thiazole/thiadiazole cores influence enzyme inhibition (e.g., OGA), while benzo[d][1,3]dioxol may enhance metabolic stability .
Substituent Effects : Ethylsulfonyl groups improve solubility and electron-deficient character compared to sulfonylpiperazine or methylthio groups .
Pharmacological Potential: Structural analogs suggest the target compound could be optimized for neurodegenerative or antimicrobial applications .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiazole-containing reagents. Key steps include:
- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under controlled pH (7–8) and temperature (60–80°C) to minimize side reactions .
- Acetamide coupling : Use of chloroacetyl chloride with triethylamine as a base in dioxane or DMF, requiring dropwise addition to prevent exothermic side reactions .
- Sulfonation : Ethylsulfonyl group introduction via nucleophilic substitution under anhydrous conditions .
- Optimization : Solvent choice (e.g., DMF for solubility vs. dichloromethane for selectivity), catalysts (e.g., NaOH for hydrolysis), and purification via recrystallization (ethanol-DMF mixtures) .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and substituent positions (e.g., ethylsulfonyl group at C4) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 436.54 for C₂₃H₂₀N₂O₃S₂) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., IC₅₀ values in µM range for HeLa or MCF-7) with cisplatin as a positive control .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase targets, noting the ethylsulfonyl group’s role in binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Control for Solubility : Use DMSO stock solutions standardized to ≤0.1% to avoid cytotoxicity artifacts .
- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent experiments with statistical power analysis (p < 0.05) .
- Structural Confirmation : Re-characterize batches via NMR/HPLC to rule out degradation or isomerization during storage .
Q. What strategies are employed to establish structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer : Systematic modifications include:
Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis of intermediates (e.g., thiazole ring formation) reduces batch variability .
- Catalyst Screening : Immobilized catalysts (e.g., Pd/C for Suzuki couplings) improve recyclability and yield .
- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time to adjust parameters .
Q. What computational methods predict off-target interactions or toxicity risks?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to assess permeability (LogP ~3.2), CYP inhibition, and hepatotoxicity .
- Molecular Dynamics : Simulate binding to hERG channels to flag cardiac liability risks .
- DEREK Nexus : Identify structural alerts (e.g., thiazole-related mutagenicity) for early-stage de-risking .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
